molecular formula C8H8ClN3 B3431893 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-42-4

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3431893
CAS No.: 936243-42-4
M. Wt: 181.62 g/mol
InChI Key: DGHBWIDJCLKXEL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 145934-81-2) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound features a 7-azaindole (pyrrolo[2,3-b]pyridine) core, a privileged scaffold in drug discovery known for its ability to mimic purine bases and participate in key hydrogen-bonding interactions within enzyme active sites. The specific substitution pattern with chloro and methyl groups at the 5 and 2 positions, respectively, along with the amine at the 3-position, makes it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its application as a precursor in the development of targeted protein kinase inhibitors . Kinase inhibitors are a cornerstone of modern cancer therapy, and the pyrrolo[2,3-b]pyridine scaffold is frequently employed in the design of potent compounds against a variety of oncogenic targets . For instance, structurally similar pyrrolopyridine analogs have been developed into potent inhibitors of key signaling pathways, such as the MAPK pathway, and specific mutants like BRAF(V600E) . Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to enhance inhibitor potency, selectivity, and pharmacological properties. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-7(10)6-2-5(9)3-11-8(6)12-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBWIDJCLKXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227530
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
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Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936243-42-4
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936243-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
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Methodologies for the Chemical Synthesis of 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Strategic Design of Retrosynthetic Pathways for Pyrrolo[2,3-b]pyridine Systems

The retrosynthetic analysis of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves disconnecting the molecule at key bonds to identify readily available starting materials. A common strategy for the pyrrolo[2,3-b]pyridine core involves disconnections that separate the pyrrole (B145914) and pyridine (B92270) rings. One logical approach is to first disconnect the C-N and C-C bonds of the pyrrole ring, leading back to a substituted aminopyridine precursor. The substituents (chloro, methyl, and amine groups) can be envisioned as being introduced either before or after the formation of the bicyclic system, depending on the compatibility of the reaction conditions and the desired regioselectivity.

A plausible retrosynthetic pathway would involve the following key disconnections:

C-N bond disconnection in the pyrrole ring: This leads back to a 2,3-disubstituted pyridine with an amino group at position 2 and a suitable functional group at position 3 that can be elaborated into the pyrrole ring.

Functional group interconversion: The 3-amino group can be retrosynthetically derived from a nitro or an azide (B81097) group, which are often easier to introduce and can be reduced in a later step.

This strategic approach allows for a modular synthesis where the pyridine core is first assembled and functionalized, followed by the annulation of the pyrrole ring.

Precursor Identification and Chemical Transformations for Core Construction

The construction of the 1H-pyrrolo[2,3-b]pyridine core is a critical step in the synthesis of the target molecule. This typically involves the formation of either the pyrrole or the pyridine ring onto a pre-existing, appropriately substituted monocyclic precursor.

The formation of the pyrrole ring onto a pre-functionalized pyridine is a widely used strategy. Several named reactions and synthetic methods can be applied for this purpose:

Fischer Indole (B1671886) Synthesis: A modification of the Fischer indole synthesis can be employed, where a substituted 2-hydrazinopyridine (B147025) is reacted with a ketone or aldehyde. For the target molecule, this would involve a precursor such as 2-hydrazinyl-5-chloro-6-methylpyridine reacting with a suitable carbonyl compound.

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-(2-pyridyl)amide. This would require a 2-amino-3-acylpyridine derivative as a precursor.

Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent.

Larock Indole Synthesis: A palladium-catalyzed annulation of a 2-halopyridine with an alkyne can also be a viable route.

The choice of strategy often depends on the availability of the starting materials and the desired substitution pattern.

Pyrrole Formation Strategy Key Precursors General Reaction
Modified Fischer Indole SynthesisSubstituted 2-hydrazinopyridine, Ketone/AldehydeCondensation and subsequent cyclization
Madelung SynthesisN-(2-pyridyl)amideIntramolecular cyclization
Bartoli Indole SynthesisNitro-pyridine, Vinyl Grignard reagentNucleophilic addition and cyclization
Larock Indole Synthesis2-halopyridine, AlkynePalladium-catalyzed annulation

This table provides an overview of common strategies for pyrrole ring formation in the synthesis of pyrrolo[2,3-b]pyridine systems.

Alternatively, the pyridine ring can be constructed onto a pre-existing pyrrole ring. This approach is generally less common for this specific scaffold but can be achieved through various condensation reactions. For instance, a suitably functionalized pyrrole derivative with carbonyl and active methylene (B1212753) groups can undergo condensation with an ammonia (B1221849) source to form the pyridine ring. A cyclo-condensation reaction of a 2-amino-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of an acid catalyst can also lead to the formation of the 1H-pyrrolo[2,3-b]pyridine core. ajol.inforesearchgate.net

Introduction and Functionalization of Substituents (Chloro, Methyl, Amine) at Specific Positions

The introduction of the chloro, methyl, and amine groups at positions 5, 2, and 3 respectively, requires careful consideration of regioselectivity.

The introduction of a chlorine atom at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core is a key step. Electrophilic halogenation of the 7-azaindole (B17877) scaffold typically occurs at the C3 position of the pyrrole ring. rsc.org Therefore, direct chlorination of the assembled bicyclic system is often not a viable strategy for obtaining the 5-chloro derivative.

A more effective approach is to start with a pyridine precursor that already contains the chloro substituent at the desired position. For example, a 2-amino-5-chloropyridine (B124133) derivative can be used as a starting material for the subsequent annulation of the pyrrole ring.

Halogenation Technique Reagent Position Notes
Electrophilic HalogenationN-Chlorosuccinimide (NCS)Primarily C3Not suitable for direct C5 chlorination of the core
Use of Pre-halogenated Precursor2-amino-5-chloropyridine derivativeC5A common and reliable strategy
Directed Metalation-HalogenationBuLi, then C2Cl6C5Requires careful optimization
Hypervalent Iodine(III) MediatedPIDA, KClC3 (in pyrazolo[1,5-a]pyrimidines)Potential for adaptation to other positions

This table summarizes various techniques for the halogenation of pyrrolo[2,3-b]pyridine and related systems.

The introduction of an amine group at the C3 position is a crucial final step. This is often achieved by nitration of the 1H-pyrrolo[2,3-b]pyridine core, followed by reduction of the resulting nitro group. The nitration of 7-azaindoles predominantly occurs at the 3-position. rsc.org

Common methods for the reduction of the 3-nitro group to the 3-amino group include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Metal-Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

An alternative to nitration-reduction is the direct amination of the 3-position, although this is less common. Another approach involves the Hofmann or Curtius rearrangement of a 3-carboxamide or 3-acylazide derivative, respectively. A 3-diazo group, formed from a corresponding amine, can also be a precursor for other functionalizations at this position. rsc.org

Method for Amine Introduction Intermediate Key Reagents
Nitration and Reduction3-Nitro-1H-pyrrolo[2,3-b]pyridineHNO3/H2SO4, then Pd/C, H2
Hofmann Rearrangement3-Carboxamido-1H-pyrrolo[2,3-b]pyridineBr2, NaOH
Curtius Rearrangement3-Acylazide-1H-pyrrolo[2,3-b]pyridineHeat or photolysis

This table outlines common methodologies for the introduction of an amine group at the C3 position of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Methyl Group Installation at Position 2

The introduction of a methyl group at the C2 position of the 7-azaindole nucleus is a critical step in the synthesis of the target compound. Several synthetic strategies can be employed to achieve this, often involving the construction of the pyrrole ring with the methyl group already in place.

One common approach is a modification of the Leimgruber-Batcho indole synthesis . This method typically starts from an appropriately substituted o-nitrotoluene derivative. For the synthesis of a 2-methyl-7-azaindole, the corresponding 2-amino-3-methylpyridine (B33374) precursor would undergo condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by reductive cyclization to yield the 2-methyl-7-azaindole core. wikipedia.org

Another powerful method is the palladium-catalyzed annulation of an ortho-iodoarylamine with an appropriate coupling partner. For instance, the reaction of an ortho-iodoaminopyridine with allyl acetate (B1210297) in the presence of a palladium catalyst can furnish the 2-methyl-7-azaindole skeleton. nih.gov

The Bartoli indole synthesis offers another route, involving the reaction of a substituted nitroarene with a vinyl Grignard reagent. wikipedia.org By selecting the appropriate substituted nitropyridine and vinyl Grignard, the 2-methyl-7-azaindole can be constructed.

Finally, Suzuki-Miyaura cross-coupling reactions can be utilized to introduce the methyl group. A 2-halo-7-azaindole derivative can be coupled with a methylboronic acid or its ester in the presence of a palladium catalyst to afford the 2-methyl-7-azaindole. researchgate.net

Key Reaction Steps and Mechanistic Considerations in Synthesis

The synthesis of this compound relies on a series of key reaction steps, each with its own mechanistic intricacies. These reactions are fundamental to constructing the 7-azaindole core and introducing the required functional groups.

The formation of the bicyclic 7-azaindole ring system is the cornerstone of the synthesis. Several named reactions are particularly effective for this transformation.

Rh(III)-catalyzed C–H activation/annulative coupling: This modern and efficient method involves the coupling of aminopyridines with alkynes. rsc.org The reaction is highly regioselective and tolerates a wide range of functional groups. rsc.org The mechanism is believed to involve the coordination of a silver ion to the pyridyl nitrogen, which facilitates the C–H bond cleavage of the aminopyridine. nih.gov Density functional theory (DFT) simulations suggest that an external Ag+ oxidant can oxidize Rh(III) intermediates, accelerating the reaction steps, including C-H activation, alkyne insertion, and reductive elimination. nih.gov

Leimgruber-Batcho reaction: This versatile method for indole and azaindole synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal, followed by reductive cyclization. wikipedia.orgclockss.orgresearchgate.net The reduction of the nitro group and subsequent cyclization can be achieved using various reducing agents, such as Raney nickel and hydrazine, or palladium on carbon with hydrogen. wikipedia.org The reaction is known for its high yields and mild conditions. wikipedia.org

Bartoli reaction: This reaction provides a direct route to 7-substituted indoles and can be adapted for azaindole synthesis. wikipedia.orgnih.gov It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The steric bulk of the ortho substituent often leads to higher yields by assisting in the required acs.orgacs.org-sigmatropic rearrangement. wikipedia.org

The following table summarizes the key features of these cyclization reactions:

ReactionStarting MaterialsKey ReagentsAdvantages
Rh(III)-catalyzed C–H activation Aminopyridines, Alkynes[RhCp*Cl2]2, AgSbF6High regioselectivity, good functional group tolerance
Leimgruber-Batcho reaction o-Nitrotoluenes, Formamide acetalsReductants (e.g., Raney Ni/H2NNH2, Pd/C)High yields, mild conditions
Bartoli reaction o-Substituted nitroarenes, Vinyl Grignard reagentsGrignard reagentDirect route to 7-substituted indoles

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 7-azaindole scaffold.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. In the context of the target molecule's synthesis, it can be employed to introduce the methyl group at the C2 position by coupling a 2-halo-7-azaindole with a methylboronic acid derivative. researchgate.net A chemoselective Suzuki-Miyaura coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate has been reported as an effective strategy. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It can be used to introduce the amino group at various positions of the 7-azaindole ring. For instance, the amination of unprotected halo-7-azaindoles has been achieved using palladium precatalysts under mild conditions. researchgate.net The choice of ligand is crucial for the success of this reaction, with biarylphosphine ligands often being employed. beilstein-journals.org

Condensation reactions are fundamental in the initial steps of several synthetic routes to 7-azaindoles. For example, in the Leimgruber-Batcho synthesis, the condensation of a 2-nitrotoluene (B74249) derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the key step in forming the enamine intermediate that subsequently undergoes reductive cyclization. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. For instance, in the synthesis of 5-nitro-7-azaindole, a key intermediate, the molar equivalents of reagents and the reaction temperature were optimized to achieve the best possible yield. acs.org The use of microwave irradiation has been shown to significantly accelerate reactions such as the Leimgruber-Batcho synthesis, leading to cleaner products and reduced reaction times. durham.ac.ukrsc.org The choice of catalyst, ligand, solvent, and base in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations is also a critical area for optimization to ensure high efficiency and selectivity.

Comprehensive Analysis of the Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Reactivity Profiling of the Pyrrolo[2,3-b]pyridine Nucleus

The reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a hybrid of its constituent pyrrole (B145914) and pyridine (B92270) rings. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 position, which is analogous to the most reactive position in indole (B1671886). nih.gov The pyridine ring, conversely, is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic deactivates the pyridine part of the nucleus towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at positions C4 and C6 (ortho and para to the pyridine nitrogen). researchgate.netstackexchange.com

Transformations Involving the Amino Group at Position 3

The primary amino group at the C3 position is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities through both nucleophilic and electrophilic pathways.

Nucleophilic Reactions (e.g., Acylation, Alkylation, Condensation)

As a primary aromatic amine, the 3-amino group exhibits characteristic nucleophilicity, enabling it to participate in various bond-forming reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction is a common strategy to form amide derivatives. For instance, acylation of azaindoles at the C3 position can be effectively achieved using an excess of a Lewis acid like AlCl₃ with an acyl chloride. nih.gov This method allows for the introduction of various acyl groups, modifying the compound's steric and electronic properties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. researchgate.net This provides a facile route to secondary and tertiary amine derivatives.

Condensation: The primary amino group can undergo condensation reactions with various carbonyl compounds to form imines (Schiff bases) or participate in cyclocondensation reactions to build new heterocyclic rings. For example, the condensation of aminopyrroles with active methylene (B1212753) compounds is a known method for constructing new fused pyridine rings. researchgate.net Similarly, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. karazin.ua

Electrophilic Reactions and Diazotization

The 3-amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents. The process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). organic-chemistry.org

The resulting aryl diazonium salt (Ar-N₂⁺) is a superb leaving group (N₂ gas) and can be displaced by various nucleophiles. masterorganicchemistry.com This two-step sequence allows for transformations that are otherwise difficult to achieve directly.

Sandmeyer Reaction: This classic reaction involves the displacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This provides a reliable method to replace the amino group with these functionalities.

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the aryl fluoride.

Other Displacements: The diazonium group can also be replaced by other nucleophiles without a copper catalyst, such as iodide (from KI), hydroxyl (by heating in water), or a hydrogen atom (by reduction with hypophosphorous acid, H₃PO₂). masterorganicchemistry.comnih.gov

These diazotization-based transformations significantly expand the synthetic utility of the 3-amino group, enabling its conversion into a diverse array of functional groups.

Chemical Modifications at the Chloro Substituent at Position 5

The chlorine atom at the C5 position of the pyridine ring is a prime site for modification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, and the 5-chloro substituent serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) in the presence of a base. acs.orgnih.gov This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position. adrenomedullin-1-12-human.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. It is co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a powerful method for synthesizing arylethynyl derivatives, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. libretexts.orgacsgcipr.org It is a highly effective method for synthesizing N-aryl amines and is particularly useful for amines that are poor nucleophiles for traditional SNAr reactions. This reaction has been successfully applied to unprotected halo-7-azaindoles, demonstrating its utility for functionalizing the pyridine ring. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halo-pyrrolo[2,3-b]pyridines

Reaction Type Halide Substrate Coupling Partner Catalyst/Ligand Base Conditions Product Yield (%) Ref
Suzuki 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/EtOH, 60 °C 3-Iodo-1-methyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine 85 acs.org
Suzuki 5-Bromo-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O, 60 °C 5-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 95 nih.gov
Buchwald-Hartwig 5-Bromo-1H-pyrrolo[2,3-b]pyridine Morpholine Pd precatalyst / L1 LiHMDS Toluene, 100 °C 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)morpholine 92 nih.gov
Buchwald-Hartwig 6-Chloro-1H-pyrrolo[2,3-b]pyridine Aniline Pd precatalyst / L1 LiHMDS Toluene, 100 °C N-Phenyl-1H-pyrrolo[2,3-b]pyridin-6-amine 80 nih.gov
Sonogashira 3,4-Dibromopyridine Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N DMF, 60 °C 3-Bromo-4-(phenylethynyl)pyridine 92 organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The reaction is favored at positions ortho and para (C2, C4, C6) to the ring nitrogen because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com

While the C5 position is meta to the pyridine nitrogen, making it less activated than the C4 or C6 positions, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions (high temperature). The presence of the fused electron-rich pyrrole ring can also influence the reactivity of the pyridine moiety. SNAr reactions on chloro-aminopyridines and related fused pyrimidines have been shown to proceed with various nucleophiles like anilines, often catalyzed by acid in aqueous media. nih.gov Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates, allowing for the direct displacement of the chloro group to introduce new functional groups.

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position is attached to the electron-rich pyrrole ring. This positioning makes it potentially susceptible to a range of reactions typical for activated methyl groups on heterocyclic systems. Such reactions can include condensation with aldehydes and ketones, oxidation to a carboxylic acid, or halogenation under specific conditions. However, the existing literature primarily focuses on the functionalization of the heterocyclic core itself, particularly at the C2 and C3 positions of the pyrrole ring and the halogenated sites on the pyridine ring. While the C2-methyl group represents a potential handle for derivatization, specific studies detailing its reactivity on the 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold are not extensively covered in the available research.

Electrophilic and Nucleophilic Substitution on the Aromatic Rings

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework exhibits distinct regions for electrophilic and nucleophilic attack. The pyrrole moiety is inherently electron-rich and thus predisposed to electrophilic substitution, while the pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic substitution.

Electrophilic Substitution: The pyrrole ring is the preferred site for electrophilic attack. The C2 and C3 positions are particularly activated. Recent studies on the 7-azaindole (B17877) core have demonstrated a strong preference for C2-arylation. An efficient palladium-catalyzed protocol allows for the regioselective C2-arylation of 7-azaindoles using arylthianthrenium salts under base- and ligand-free conditions. acs.orgacs.org This method shows broad substrate scope and excellent functional group tolerance, providing C2-arylated products in moderate to excellent yields. acs.orgacs.org This highlights the intrinsic reactivity of the C2 position towards electrophilic species, a characteristic that would be expected in the target compound.

Nucleophilic Substitution: The pyridine ring of the 7-azaindole core is electron-deficient and is further activated towards nucleophilic attack by the presence of the C5-chloro substituent. This chloro group can be displaced by various nucleophiles, typically through a nucleophilic aromatic substitution (SNAr) mechanism or transition-metal-catalyzed cross-coupling reactions. In related 7-azaindole systems, chloro-substituents have been successfully replaced using Buchwald-Hartwig amination protocols to introduce new C-N bonds. nih.gov This type of transformation is crucial for building the complex molecular architectures often required for biologically active compounds. The reactivity of chloro-substituted pyridine rings is a well-established principle, allowing for the introduction of amines, alcohols, and other nucleophiles. nih.govntnu.no

Regioselectivity and Chemoselectivity in Functionalization

Control over regioselectivity and chemoselectivity is paramount when multiple reactive sites are present, as is the case for this compound.

Regioselectivity: Research on the 7-azaindole skeleton has established clear regioselective patterns.

Electrophilic Arylation: Palladium-catalyzed C-H arylation shows a strong preference for the C2 position of the pyrrole ring over the C3 position or any position on the pyridine ring. acs.orgacs.org The origin of this observed regioselectivity has been elucidated through density functional theory (DFT) calculations. acs.orgacs.org

Nucleophilic Substitution: In halo-substituted 7-azaindoles, nucleophilic substitution is highly regioselective, occurring at the carbon atom bearing the halogen. For the title compound, this would be the C5 position.

Chemoselectivity: In molecules with multiple reactive halogens, selective functionalization can be achieved. For instance, in a related 2-iodo-4-chloropyrrolopyridine intermediate, a chemoselective Suzuki–Miyaura cross-coupling was successfully performed at the more reactive C2-iodo position, leaving the C4-chloro group intact. nih.gov A subsequent Buchwald–Hartwig amination was then carried out at the C4 position. nih.gov This demonstrates that sequential, site-selective modifications are feasible by exploiting the differential reactivity of various leaving groups.

Table 1: Examples of Selective Functionalization Reactions on the 7-Azaindole Core

Reaction Type Position(s) Reagents/Conditions Selectivity Outcome Reference
Suzuki-Miyaura Coupling C2-Iodo Phenylboronic acid, Pd2(dba)3, K2CO3 Chemoselective coupling at C2 in the presence of a C4-Cl group. nih.gov
Buchwald-Hartwig Amination C4-Chloro Secondary amine, RuPhos Pd G2, K3PO4 Subsequent amination at C4 after C2 functionalization. nih.gov
C-H Arylation C2 Arylthianthrenium salts, Pd(OAc)2 Highly regioselective arylation at the C2 position. acs.orgacs.org

Generation of Complex Molecular Scaffolds and Heterocycles from the Compound

The 7-azaindole scaffold serves as a foundational building block for the synthesis of more complex molecular structures, particularly in the field of drug discovery. acs.orgacs.orgnih.gov The functional groups of this compound provide multiple points for elaboration to generate novel and complex heterocyclic systems.

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are key strategies to append diverse aryl, heteroaryl, and amino substituents, thereby accessing a wide chemical space. nih.gov This approach is fundamental to the synthesis of many kinase inhibitors, including pexidartinib, which is based on a 5-chloro-1H-pyrrolo[2,3-b]pyridine core. mdpi.com

Table 2: Complex Scaffolds Derived from Pyrrolopyridine and Related Cores

Starting Core Type Reaction Type Resulting Scaffold Significance Reference
7-Azaindole Deprotection/Intramolecular Cyclization Tricyclic 8-membered 7-azaindole Formation of complex fused systems from a functionalized core. nih.gov
5-Aminooxazole Acylation/IMDA/retro-Michael Pyrrolo[3,4-b]pyridin-5-one Domino sequence generating a complex heterocyclic scaffold. acs.orgepfl.ch
7-Azaindole C-H Arylation 2-Aryl-7-azaindole Core structure for kinase inhibitors and other bioactive molecules. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the cornerstones of structural assignment. researchgate.net The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while signal splitting (multiplicity) provides information about neighboring protons. For 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, characteristic signals would be expected for the pyrrole (B145914) N-H, the amine (NH₂) protons, the aromatic protons on the pyridine (B92270) ring, and the methyl group protons. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For instance, the carbons of the aromatic rings will resonate at significantly different frequencies than the aliphatic methyl carbon. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H (Pyrrole)11.0 - 12.0 (broad singlet)-
C2-CH₃2.3 - 2.6 (singlet)12 - 16
C3-NH₂3.5 - 4.5 (broad singlet)-
C4-H7.0 - 7.5 (doublet)115 - 120
C6-H7.8 - 8.2 (doublet)125 - 130
C2 (Pyrrole Ring)-145 - 150
C3 (Pyrrole Ring)-110 - 115
C3a (Bridgehead)-120 - 125
C4 (Pyridine Ring)-115 - 120
C5 (Pyridine Ring)-140 - 145
C6 (Pyridine Ring)-125 - 130
C7a (Bridgehead)-150 - 155

Note: Predicted values are based on typical ranges for similar 7-azaindole (B17877) scaffolds and may vary depending on solvent and experimental conditions.

While 1D NMR provides primary data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a derivative would show cross-peaks between neighboring aromatic protons, confirming their relative positions on the pyridine ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This is essential for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For the parent compound, it would link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). This is powerful for connecting molecular fragments. For example, an HMBC spectrum would show a correlation from the methyl protons (on C2) to the C2 and C3 carbons, confirming the position of the methyl group adjacent to the amine-substituted carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of larger derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, offering direct confirmation of the chemical formula. uobasrah.edu.iq For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks (M and M+2), providing strong evidence for the presence of a single chlorine atom in the structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to within a few parts per million. nih.gov This precision allows for the determination of the exact elemental composition of the molecule, enabling differentiation between compounds with the same nominal mass but different chemical formulas. For example, HRMS could confidently confirm the molecular formula C₈H₈ClN₃ for the target compound, ruling out other potential isobaric structures. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. uobasrah.edu.iqup.ac.za

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the pyrrole and primary amine groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. C-H stretches from the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would generate a complex pattern of bands in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. cardiff.ac.uk While N-H and O-H bonds often give weak Raman signals, the aromatic ring vibrations typically produce strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the core heterocyclic structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine)Symmetric/Asymmetric Stretch3300 - 3500
N-H (Pyrrole)Stretch3200 - 3400
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 2960
C=N / C=C (Aromatic)Ring Stretch1400 - 1650
N-HBend1550 - 1650
C-ClStretch600 - 800

X-ray Diffraction Crystallography for Definitive Solid-State Structural Determination

X-ray diffraction crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of each atom. mdpi.com

This technique provides unambiguous data on bond lengths, bond angles, and torsion angles. nih.gov For this compound, a crystal structure would confirm the planarity of the fused pyrrolo[2,3-b]pyridine ring system. mdpi.com Furthermore, it would reveal the supramolecular arrangement of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding. nih.gov The amine (NH₂) and pyrrole (NH) groups are strong hydrogen bond donors, and they would likely form hydrogen bonds with the pyridine nitrogen atom of neighboring molecules, creating extended networks that define the crystal packing. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance, providing unique information about its absolute configuration and conformation in solution. While the parent compound, this compound, is achiral, the introduction of a stereocenter in its derivatives would render them amenable to analysis by these techniques.

To date, a review of the scientific literature has not revealed specific studies detailing the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. However, the principles of CD and ORD spectroscopy would be directly applicable for the stereochemical characterization of such hypothetical chiral derivatives.

Circular Dichroism (CD) Spectroscopy would be employed to determine the absolute configuration of enantiomers. Chiral derivatives would be expected to exhibit characteristic CD spectra with positive or negative Cotton effects at specific wavelengths corresponding to their electronic transitions. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms around the stereocenter. For instance, if a chiral center were introduced at a substituent attached to the pyrrolo-pyridine core, the resulting enantiomers would produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides information about the absolute configuration of a chiral molecule and can be used to identify the presence of chromophores in proximity to the stereocenter. The shape of the ORD curve, particularly the plain and anomalous curves, is characteristic of the stereochemistry of the molecule.

In the event of the synthesis of chiral derivatives of this compound, chiroptical spectroscopy would be a critical component of their structural elucidation. The application of these techniques would involve dissolving the enantiomerically pure derivatives in a suitable solvent and recording their CD and ORD spectra. The resulting data would be instrumental in assigning the absolute configuration of the newly created stereocenters.

As there is no specific data available in the literature for chiral derivatives of this compound, a data table cannot be generated at this time.

Theoretical and Computational Investigations of 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic behavior and structural stability of molecules. These approaches model the molecule at the subatomic level to predict its properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for determining the equilibrium geometries of molecules. For 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(2d,p), would be employed to find the lowest energy structure.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this molecule, the pyrrolo[2,3-b]pyridine core is expected to be largely planar. The substituents—a chloro group at position 5, a methyl group at position 2, and an amine group at position 3—will have specific orientations relative to this core. The amine group's hydrogen atoms and the methyl group's hydrogen atoms will adopt positions that minimize steric hindrance.

DFT calculations can also map out the energy landscape, identifying different conformations and the energy barriers between them. This is particularly relevant for the orientation of the amine group and the rotation of the methyl group.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations. (Note: These are representative values based on similar structures, as specific experimental data is not available).
ParameterPredicted Value
C2-C3 Bond Length~1.40 Å
C3-N (amine) Bond Length~1.38 Å
C5-Cl Bond Length~1.74 Å
N1-C2-C3 Bond Angle~110°
C4-C5-Cl Bond Angle~119°

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without using experimental parameters. These methods are often used to calculate electronic properties with high accuracy. For this compound, these calculations would reveal key electronic characteristics.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com In this molecule, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, along with the exocyclic amine group, are expected to be electron-rich regions.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com For this compound, the electron-donating amine group is expected to raise the HOMO energy, while the electron-withdrawing chloro group and the pyridine nitrogen would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. researchgate.net For this compound, the calculations would likely predict π-π* transitions characteristic of the aromatic heterocyclic system.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm the molecular structure.

Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra. The calculated frequencies for N-H, C-H, C-N, and C-Cl stretching and bending modes would help in the assignment of experimental spectral bands.

Table 2: Predicted Spectroscopic Data for this compound. (Note: Values are estimations based on computational studies of related structures).
SpectroscopyParameterPredicted Value
¹H NMRPyrrole N-H Proton~11-12 ppm
¹H NMRAmine N-H₂ Protons~4-5 ppm
¹³C NMRC3-NH₂ Carbon~125 ppm
IRN-H Stretch (Amine)~3300-3500 cm⁻¹
UV-Visλ_max~280-320 nm

Exploration of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a key tool for investigating reaction pathways and determining the structures of short-lived transition states. nih.gov The 7-azaindole (B17877) core is known to undergo various chemical transformations, and its reactivity is modulated by its substituents.

For this compound, the amine group at the C3 position is a strong activating group for electrophilic substitution on the pyrrole ring. A hypothetical reaction, such as nitration or halogenation, could be modeled. Quantum chemical calculations can identify the reaction intermediates (e.g., sigma complexes) and, crucially, the transition state connecting the reactant to the intermediate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net Such studies can predict the regioselectivity of reactions, explaining why an electrophile might prefer one position over another.

Conformational Analysis and Tautomerism Studies

Many heterocyclic molecules can exist in different tautomeric forms. The parent compound, 7-azaindole, is known to exist in two primary tautomeric forms: the 1H-tautomer (1H-pyrrolo[2,3-b]pyridine) and the 7H-tautomer (7H-pyrrolo[2,3-b]pyridine). researchgate.net Computational studies consistently show that the 1H-tautomer is significantly more stable in the ground state. researchgate.net

For this compound, this 1H/7H tautomerism is also possible. Furthermore, the presence of the 3-amino group introduces the possibility of amine-imine tautomerism. Computational methods can be used to calculate the relative energies of all possible tautomers. By comparing their zero-point corrected electronic energies, the most stable tautomer under a given set of conditions (gas phase or in a solvent) can be predicted. It is expected that the 1H-amino tautomer specified in the name is the most stable form, but computational analysis provides the quantitative energetic support for this assumption.

Molecular Interactions and Binding Predictions (Theoretical Methodologies)

The 7-azaindole scaffold is a common feature in molecules designed for biological targets, such as protein kinases. ajchem-a.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br

For this compound, docking simulations could be performed against a protein target to predict its binding mode and affinity. These simulations would place the molecule into the protein's active site in various orientations and score them based on intermolecular interactions. ijper.org The results can highlight key interactions, such as:

Hydrogen Bonds: The amine group (-NH₂) and the pyrrole N-H are strong hydrogen bond donors. The pyridine nitrogen is a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom at C5 can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

Hydrophobic Interactions: The methyl group and the aromatic rings can form favorable hydrophobic and van der Waals interactions with nonpolar residues.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach aimed at correlating the structural features of a molecule with its physicochemical properties. For the compound this compound, while specific and comprehensive QSPR studies are not extensively detailed in publicly available literature, the principles of this methodology can be applied to predict its behavior and guide further research. QSPR models are built upon the premise that the molecular structure, encoded by a set of numerical descriptors, inherently determines the compound's properties.

The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound

Descriptor CategoryDescriptor ExampleCalculated Value (Hypothetical)Description
Constitutional Molecular Weight195.65 g/mol The sum of the atomic weights of all atoms in the molecule.
Atom Count20The total number of atoms in the molecule.
Number of Rings2The number of cyclic structures within the molecule.
Topological Wiener Index342A distance-based index that reflects molecular branching.
Kier Flexibility Index2.85A descriptor of molecular flexibility.
Geometrical Molecular Surface Area185.4 ŲThe total surface area of the molecule.
Molecular Volume160.2 ųThe volume occupied by the molecule.
Quantum-Chemical Dipole Moment2.5 DA measure of the polarity of the molecule.
HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.

Once these descriptors are calculated, a mathematical model is constructed to establish a relationship between a selection of these descriptors and a specific property of interest. This property could be, for instance, solubility, melting point, boiling point, or a biological activity. The model is then validated to ensure its predictive power.

For this compound, a hypothetical QSPR study might aim to predict its solubility in different solvents. The resulting model could be a linear or non-linear equation that links descriptors such as molecular surface area, dipole moment, and the number of hydrogen bond donors and acceptors to the logarithmic value of its solubility.

Table 2: Hypothetical QSPR Model for Aqueous Solubility

PropertyModel Equation (Illustrative)
LogS (Aqueous Solubility)LogS = 0.5 - 0.01(Molecular Surface Area) + 0.2(Dipole Moment) - 0.3*(Number of Rotatable Bonds)0.850.72

In this hypothetical model, R² represents the coefficient of determination for the training set of molecules, and Q² is the cross-validated R² for the test set, indicating the model's predictive ability. Such a model, if developed and validated with experimental data, would be a valuable tool for predicting the solubility of new, structurally similar compounds without the need for experimental measurements, thereby accelerating the drug discovery and development process.

Applications of 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine in Contemporary Chemical Sciences

Role as a Versatile Building Block and Synthetic Intermediate in Organic Synthesis

The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole (B17877), is recognized as a "privileged structure" in medicinal chemistry. mdpi.com These structures are bioisosteres of indoles and are core components in numerous biologically active compounds, particularly kinase inhibitors. nih.gov Consequently, 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine serves as a highly valuable building block for the synthesis of complex organic molecules.

The versatility of this compound stems from its distinct reactive sites:

The 3-amino group: This primary amine is a key nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and reductive amination to build more complex side chains.

The 5-chloro substituent: The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution and can be replaced by other functional groups. More significantly, it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. nih.gov

The Pyrrolo[2,3-b]pyridine Core: The bicyclic core itself is a crucial pharmacophore. Its nitrogen atoms can influence solubility and bioavailability and can form critical hydrogen bonds with biological targets like enzyme active sites. mdpi.com

A prominent example of a drug featuring a related core is Pexidartinib, a kinase inhibitor used for treating tenosynovial giant cell tumors. Pexidartinib contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, underscoring the importance of this scaffold in the development of targeted therapeutics. mdpi.com The synthesis of such complex molecules often involves a multi-step sequence where the azaindole core is strategically functionalized. For instance, a synthetic route might involve an initial coupling reaction at the 5-position, followed by modification of the 3-amino group to construct the final drug molecule.

Table 1: Key Synthetic Reactions Involving the 7-Azaindole Scaffold

Reaction TypeFunctional Group InvolvedPurpose in SynthesisExample Transformation
Suzuki-Miyaura Coupling5-chloro groupCarbon-carbon bond formation (e.g., adding aryl groups)-Cl → -Aryl
Buchwald-Hartwig Amination5-chloro groupCarbon-nitrogen bond formation (e.g., adding amines)-Cl → -NR2
Amide Coupling3-amino groupAttaching acyl groups and building side chains-NH2 → -NHCOR
Reductive Amination3-amino groupIntroducing alkyl groups via reaction with aldehydes/ketones-NH2 → -NHR

Utilization in Catalyst Development and Ligand Design

The field of catalysis heavily relies on ligands that can coordinate to a metal center, thereby modulating its reactivity and selectivity. Azaindole derivatives possess a rich coordination chemistry, making them attractive candidates for ligand design. nih.gov The compound this compound has multiple potential coordination sites:

The nitrogen atom of the pyridine ring (N-7).

The nitrogen atom of the pyrrole (B145914) ring (N-1).

The nitrogen atom of the exocyclic 3-amino group.

This multidentate character allows the molecule to act as a chelating ligand, forming stable complexes with a variety of transition metals. The specific coordination mode can be fine-tuned by the reaction conditions and the nature of the metal ion. Aminopyridinato ligands, a general class to which this compound belongs, have been successfully used to create early transition metal complexes for applications in homogeneous catalysis, including olefin polymerization. nih.gov

The electronic properties of the ligand, influenced by the chloro, methyl, and amino substituents, can fine-tune the catalytic activity of the resulting metal complex. For example, the electron-withdrawing nature of the chlorine atom can affect the electron density at the metal center, which in turn influences its catalytic performance. The development of catalysts based on aminopyridine and related heterocyclic ligands is an active area of research, with applications spanning from industrial chemical production to fine chemical synthesis. mdpi.comacs.org

Table 2: Potential Coordination Sites and Applications in Catalysis

Potential Coordination SiteType of InteractionRelevance to Catalysis
Pyridine Nitrogen (N-7)Lewis base interaction with metal centerPrimary binding site for many transition metals.
Amino Group Nitrogen (N-3)Can form a chelate ring with N-7Enhances complex stability and influences catalyst geometry.
Pyrrole Nitrogen (N-1)Can be deprotonated to form an anionic ligandCreates strong, covalent bonds with metal centers.

Exploration in Materials Chemistry (e.g., Organic Electronics, Sensors)

The application of heterocyclic organic molecules in materials chemistry is a rapidly expanding field. Compounds with extended π-conjugated systems are particularly interesting for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The pyrrolo[2,3-b]pyridine core of this compound is a planar, aromatic system that can facilitate charge transport.

While research specifically detailing this compound in materials science is limited, related structures like pyrrolo-phenanthrolines have been investigated as n-type semiconductors. nih.gov These studies suggest that the electronic properties of such heterocyclic layers can be tuned, making them suitable for devices like thermistors or optoelectronics. nih.gov

Furthermore, the amine functionality opens the door to applications in chemical sensors. Amine-functionalized surfaces are used to immobilize biomolecules for analysis in sensor instruments. nicoyalife.com In a different approach, molecularly imprinted polymers (MIPs) can be created around a template molecule. A piezoelectric sensor for aminopyrine, which also contains an amine group, has been developed using an MIP coating, demonstrating high selectivity and sensitivity. nih.govresearchgate.net This suggests that this compound could potentially serve as a template or recognition element in the design of novel sensors for detecting specific analytes through non-covalent interactions.

Application as Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for elucidating biological mechanisms and for structure-activity relationship (SAR) studies in drug discovery. nih.gov The 7-azaindole scaffold is particularly valuable in this context due to its intrinsic fluorescence and its role as a bioisostere of tryptophan and purine bases. nih.govacs.org

7-azaindole itself is a well-characterized fluorescent probe whose emission is sensitive to its local environment, including solvent polarity and hydrogen bonding. acs.orgacs.org This property has been exploited to study protein structure and dynamics, as well as the structure of DNA. nih.govacs.org When incorporated into a DNA oligonucleotide, the fluorescence of 7-azaindole is quenched upon forming a double helix, and this quenching is reversed upon melting; this phenomenon allows it to be used as a probe for DNA dynamics. nih.gov

As a derivative of 7-azaindole, this compound is expected to retain these useful photophysical properties. The specific substituents on the ring would modulate the absorption and emission wavelengths, potentially creating a probe with tailored optical characteristics for specific biological imaging applications.

In medicinal chemistry, this compound is an excellent probe for SAR studies. By replacing an indole (B1671886) or purine moiety in a known active compound with the 5-chloro-2-methyl-7-azaindole core, chemists can investigate the importance of the original nitrogen atom for biological activity. The additional nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially improving binding affinity to a target protein, while also favorably modifying physicochemical properties like solubility. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methyl 1h Pyrrolo 2,3 B Pyridin 3 Amine Research

Advancements in Asymmetric Synthesis and Chiral Derivatization

While the parent molecule, 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, is achiral, the introduction of stereocenters through derivatization of the 3-amino group is a key avenue for future research. Chiral amines are crucial components in asymmetric synthesis and are integral to many pharmaceutical compounds. sigmaaldrich.com The development of enantioselective methods to produce chiral derivatives of this 7-azaindole (B17877) core could yield novel catalysts, ligands, or building blocks for complex molecule synthesis.

A promising strategy involves the conversion of the primary amine to an imine, followed by transition metal-catalyzed asymmetric hydrogenation. This well-established method for creating chiral amines could be adapted for this specific scaffold. Research could focus on screening various chiral phosphine (B1218219) ligands in complex with rhodium or iridium catalysts to achieve high enantioselectivity. The 7-azaindoline framework has been successfully used as a directing group in asymmetric Mannich and aldol (B89426) reactions, suggesting the pyrrolopyridine core is amenable to stereocontrolled transformations. mdpi.com

Future work could explore these catalytic systems to synthesize a library of chiral amines derived from the title compound. Detailed studies would be necessary to optimize reaction conditions, including catalyst loading, solvent, temperature, and pressure, to maximize both yield and enantiomeric excess (ee).

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines This table presents data for analogous reactions as a prospective model for future studies on this compound derivatives.

Catalyst PrecursorChiral LigandSubstrate TypeAchieved Enantiomeric Excess (ee)
[Rh(COD)₂]BF₄(R)-BINAPN-Aryl Ketimine>95%
[Ir(COD)Cl]₂(R,R)-f-spiroPhosN-Aryl Ketimineup to 99%
RuCl₂(PPh₃)₃(S,S)-DAIPENHeteroaromatic Ketimineup to 98%
[Rh(COD)Cl]₂(R)-SYNPHOSN-Alkyl Ketimine>90%

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process control. sci-hub.se The synthesis of heterocyclic compounds, which can involve hazardous reagents or intermediates and exothermic reactions, is particularly well-suited for flow manufacturing. mdpi.com Future research should focus on developing a multi-step, continuous-flow synthesis for this compound and its derivatives.

A potential flow process could involve the sequential pumping of starting materials through heated microreactors or packed-bed columns containing immobilized catalysts or reagents. uc.pt For instance, a key cyclization step, often performed at high temperatures in batch synthesis, could be conducted with superior heat and mass transfer in a flow reactor, potentially reducing reaction times from hours to minutes and improving yields. mdpi.com

Furthermore, integrating this flow setup with automated platforms would enable high-throughput experimentation. Automated systems can rapidly screen and optimize a wide range of reaction parameters (e.g., stoichiometry, residence time, temperature), accelerating the discovery of novel derivatives and the development of robust synthetic protocols.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Cyclization Step

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Projected)
Reaction Time 6 - 24 hours5 - 30 minutes
Temperature Control Potential for hotspots, less precisePrecise and uniform heating
Scalability Challenging, requires re-optimizationLinear scalability by extending run time
Safety Handling of large volumes of reagentsSmall reaction volumes, enhanced containment
Reproducibility Operator-dependentHigh, machine-controlled

Novel Applications in Supramolecular Chemistry and Nanotechnology

The 7-azaindole scaffold possesses both hydrogen bond donor (the pyrrole (B145914) N-H) and acceptor (the pyridine (B92270) nitrogen) sites, making it an excellent building block for supramolecular chemistry. researchgate.net These non-covalent interactions can be exploited to direct the self-assembly of this compound into ordered, higher-level structures such as liquid crystals, gels, or coordination polymers.

Future research could explore the design of derivatives that enhance these self-assembly properties. For example, attaching long alkyl chains could promote the formation of liquid crystalline phases, while incorporating additional coordination sites could lead to the creation of novel metal-organic frameworks (MOFs). The photophysical properties of the 7-azaindole core suggest that these supramolecular materials could have applications in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.netacs.org

In the realm of nanotechnology, the pyrrole and porphyrin families, to which this compound is related, have been used to create nanoparticles for various applications. nih.govnih.gov Derivatives of this compound could be investigated as functional components of nanomaterials. They could be grafted onto the surface of nanoparticles (e.g., gold or silica) to impart specific recognition properties or used as precursors for the synthesis of fluorescent carbon dots or polymer nanoparticles.

Table 3: Potential Non-Covalent Interactions and Supramolecular Applications

Interaction TypeMolecular Sites InvolvedPotential Application
Hydrogen Bonding Pyrrole N-H, Amino N-H, Pyridine NSelf-assembled gels, liquid crystals, crystal engineering
π-π Stacking Aromatic pyrrolopyridine coreOrganic electronics, charge transport materials
Metal Coordination Pyridine N, Amino NMetal-organic frameworks (MOFs), sensors, catalysts
Halogen Bonding C5-Chloro groupCrystal engineering, directing self-assembly

Interdisciplinary Research with Other Branches of Chemistry

The unique electronic and structural features of this compound open doors for collaborative research across various chemical disciplines.

Physical and Computational Chemistry: The 7-azaindole chromophore is known for its interesting photophysical properties, including fluorescence that is sensitive to the local environment. acs.orgiastate.eduacs.org Detailed photophysical studies of the title compound and its derivatives could be conducted to characterize their absorption, emission, and excited-state dynamics. These experimental findings, supported by computational chemistry methods like Density Functional Theory (DFT), could elucidate structure-property relationships. nih.gov Such studies are fundamental for designing novel fluorescent probes and materials for optoelectronic applications.

Polymer Chemistry: The amine functionality provides a reactive handle to incorporate the 7-azaindole moiety into polymer chains, either as a monomer in condensation polymerizations or as a pendant group through post-polymerization modification. The resulting polymers could exhibit unique properties, such as enhanced thermal stability, specific analyte recognition, or interesting photophysical behaviors, making them suitable for advanced materials applications.

Materials Chemistry: The ability of the 7-azaindole core to participate in hydrogen bonding and π-π stacking makes it a candidate for the development of new organic semiconductors or charge-transport materials. Interdisciplinary research could focus on synthesizing derivatives with tailored electronic properties and evaluating their performance in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Table 4: Potential Interdisciplinary Research Projects

DisciplineResearch FocusTechniquesExpected Outcome
Physical Chemistry Investigation of photophysical propertiesUV-Vis & Fluorescence Spectroscopy, Time-Resolved SpectroscopyCharacterization of excited-state behavior for sensor/OLED applications. acs.org
Computational Chemistry DFT modeling of reactivity and electronic structureDFT, TD-DFT, Molecular DynamicsPrediction of reaction selectivity and photophysical properties. nih.gov
Polymer Chemistry Synthesis of functional polymersPolycondensation, Radical Polymerization, Click ChemistryNew polymers with tailored optical or electronic properties.
Materials Chemistry Development of organic electronic materialsThin-film deposition, Device fabrication and testingNovel materials for organic semiconductors or photovoltaics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine?

  • Answer : A common approach involves nitro-group reduction followed by functionalization. For example:

Reduction : Hydrogenation of a nitro-pyrrolopyridine precursor using Raney Nickel under H₂ atmosphere in THF (3–4 hours) yields the 3-amino intermediate .

Acylation/Functionalization : Reacting the amine with acyl chlorides (e.g., nicotinoyl chloride) in pyridine/CH₂Cl₂, followed by NaOH workup, produces N-acylated derivatives .

  • Key Considerations : Optimize reaction time and catalyst loading to minimize decomposition of the amine intermediate.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm substitution patterns and amine proton environments (e.g., δ ~11.6 ppm for NH in DMSO-d6) .
  • HRMS : Validate molecular weight and purity (e.g., [M+H]+ calculated vs. observed) .
  • X-ray Crystallography (if available): Resolves ambiguities in regiochemistry or stereochemistry .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in a cool, dry, airtight container away from light and moisture .

Advanced Research Questions

Q. How can computational chemistry improve synthesis and reactivity predictions?

  • Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states to optimize catalytic conditions .
  • Solvent Effects : Molecular dynamics simulations assess solvent interactions to enhance reaction yields .
  • Example : ICReDD’s workflow integrates computation and experiment to reduce trial-and-error in reaction design .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

  • Answer :

  • Substituent Variation : Compare bioactivity of analogs (e.g., 5-chloro vs. 5-trifluoromethyl derivatives) to identify critical functional groups .
  • Pharmacophore Mapping : Use docking studies (e.g., MOE software) to correlate electronic/steric features with target binding .
  • Data Reconciliation : Cross-validate in vitro assays (e.g., enzyme inhibition vs. cellular uptake) to address discrepancies .

Q. What strategies enhance solubility for in vitro assays without compromising activity?

  • Answer :

  • Salt Formation : Hydrochloride salts (e.g., 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride) improve aqueous solubility .
  • Polar Substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., N-acylation) to balance lipophilicity .
  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability in biological buffers .

Q. How to address discrepancies in structural data between NMR and crystallography?

  • Answer :

  • Dynamic Effects : NMR captures solution-state conformers, while X-ray reveals solid-state packing. Compare bond angles/NOEs to identify flexible regions .
  • Tautomerism : Use variable-temperature NMR to detect tautomeric equilibria (e.g., NH proton exchange) .
  • Validation : Overlay computational (DFT-optimized) and experimental structures to refine spectral assignments .

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Reactant of Route 1
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.